![molecular formula C15H16N4OS B11008020 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one](/img/structure/B11008020.png)

5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

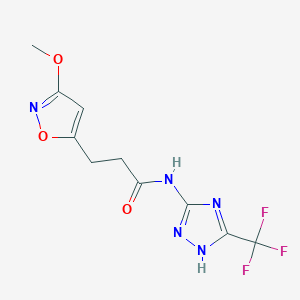

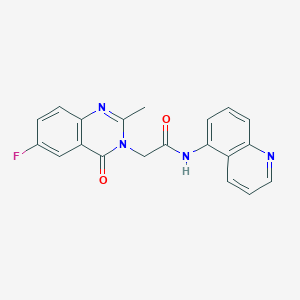

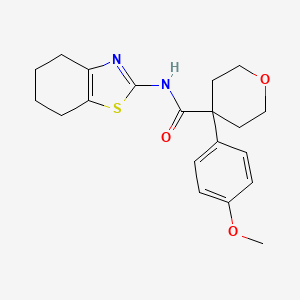

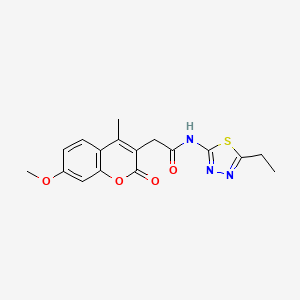

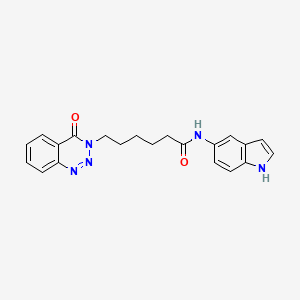

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-on ist eine komplexe heterocyclische Verbindung, die zur Familie der Indolderivate gehört. Indolderivate sind bekannt für ihre vielfältigen biologischen Aktivitäten und wurden umfassend auf ihre potenziellen therapeutischen Anwendungen untersucht . Diese Verbindung verfügt über eine einzigartige Struktur, die einen Indolkern mit einem Diazepinring und einem Thiomorpholin-Rest kombiniert, was sie zu einem interessanten Objekt für die chemische und pharmakologische Forschung macht.

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von 5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-on umfasst mehrere Schritte, ausgehend von leicht verfügbaren Vorläufern. Ein gängiger Syntheseweg umfasst die folgenden Schritte :

Bildung des Indolkerns: Der Indolkern kann durch die Fischer-Indolsynthese hergestellt werden, die die Reaktion von Phenylhydrazin mit einem Aldehyd oder Keton unter sauren Bedingungen beinhaltet.

Aufbau des Diazepinrings: Der Diazepinring wird durch Cyclisierung des Indolderivats mit einem geeigneten Diamin, wie z. B. Ethylendiamin, unter basischen Bedingungen gebildet.

Einführung des Thiomorpholin-Rests: Die Thiomorpholingruppe wird durch nucleophile Substitutionsreaktionen eingeführt, bei denen ein Thiomorpholinderivat mit einem halogenierten Zwischenprodukt der Diazepin-Indol-Verbindung reagiert.

Industrielle Produktionsverfahren

Die industrielle Produktion dieser Verbindung kann die Optimierung des oben genannten Synthesewegs umfassen, um Ausbeute und Reinheit zu verbessern. Dies kann die Verwendung von Hochdurchsatz-Synthesetechniken, Durchflussreaktoren und fortschrittlichen Reinigungsmethoden wie Chromatographie und Kristallisation umfassen.

Analyse Chemischer Reaktionen

Arten von Reaktionen

5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-on unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid oder Kaliumpermanganat oxidiert werden, um entsprechende Sulfoxide oder Sulfone zu bilden.

Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid oder Lithiumaluminiumhydrid durchgeführt werden, um bestimmte funktionelle Gruppen im Molekül zu reduzieren.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid (H₂O₂), Kaliumpermanganat (KMnO₄)

Reduktion: Natriumborhydrid (NaBH₄), Lithiumaluminiumhydrid (LiAlH₄)

Substitution: Halogenierte Zwischenprodukte, Nucleophile wie Amine oder Thiole

Hauptprodukte, die gebildet werden

Oxidation: Sulfoxide, Sulfone

Reduktion: Reduzierte Indolderivate

Substitution: Verschiedene substituierte Thiomorpholinderivate

Wissenschaftliche Forschungsanwendungen

Chemie: Wird als Baustein für die Synthese komplexerer Moleküle und als Ligand in der Koordinationschemie verwendet.

Biologie: Untersucht auf sein Potenzial als bioaktives Molekül mit antiviralen, anticancerigen und antimikrobiellen Eigenschaften.

Medizin: Erforscht auf seine potenziellen therapeutischen Anwendungen, einschließlich als entzündungshemmendes und Antitumormittel.

Industrie: Wird bei der Entwicklung neuer Materialien und als Katalysator in chemischen Reaktionen eingesetzt.

Wirkmechanismus

Der Wirkmechanismus von 5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-on beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen und Signalwegen . Die Verbindung kann an verschiedene Rezeptoren und Enzyme binden und deren Aktivität modulieren, was zu den gewünschten biologischen Wirkungen führt. Beispielsweise kann sie die Aktivität bestimmter Enzyme hemmen, die an Entzündungen oder der Proliferation von Krebszellen beteiligt sind, und so ihre entzündungshemmenden oder anticancerigen Wirkungen entfalten.

Wirkmechanismus

The mechanism of action of 5-(thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-one involves its interaction with specific molecular targets and pathways . The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its anti-inflammatory or anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

1-substituierte 5,10-Dihydro[1,2]diazepino[4,5-b]indol-4(3H)-one: Diese Verbindungen teilen einen ähnlichen Diazepin-Indol-Kern, unterscheiden sich aber in den Substituenten, die am Diazepinring gebunden sind.

8-N-BOC-AMINO-1,5-DIHYDRO-[1,2]DIAZEPINO[4,5,6-CD]INDOL-6-ON: Diese Verbindung hat eine ähnliche Indol-Diazepin-Struktur, weist aber unterschiedliche funktionelle Gruppen auf.

Einzigartigkeit

Die Einzigartigkeit von 5-(Thiomorpholin-4-ylmethyl)-1,5-dihydro-6H-[1,2]diazepino[4,5,6-cd]indol-6-on liegt in seiner Kombination aus Indolkern, Diazepinring und Thiomorpholin-Rest, die ihm besondere chemische und biologische Eigenschaften verleiht. Diese einzigartige Struktur ermöglicht vielfältige chemische Modifikationen und potenzielle therapeutische Anwendungen.

Eigenschaften

Molekularformel |

C15H16N4OS |

|---|---|

Molekulargewicht |

300.4 g/mol |

IUPAC-Name |

10-(thiomorpholin-4-ylmethyl)-3,10,11-triazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13),11-pentaen-9-one |

InChI |

InChI=1S/C15H16N4OS/c20-15-12-2-1-3-13-14(12)11(8-16-13)9-17-19(15)10-18-4-6-21-7-5-18/h1-3,8-9,16H,4-7,10H2 |

InChI-Schlüssel |

NHJVCQGKVIXORU-UHFFFAOYSA-N |

Kanonische SMILES |

C1CSCCN1CN2C(=O)C3=C4C(=CC=C3)NC=C4C=N2 |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 2-({[1-(1,1-dioxidotetrahydrothiophen-3-yl)-3,5-dimethyl-1H-pyrazol-4-yl]carbonyl}amino)-5-methyl-1,3-thiazole-4-carboxylate](/img/structure/B11007954.png)

![methyl 5-benzyl-2-{[(5-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}-1,3-thiazole-4-carboxylate](/img/structure/B11007971.png)

![N-[4-(benzyloxy)phenyl]-3-(6,7-dimethoxy-4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B11007979.png)

![2-(Thiophen-2-yl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B11008027.png)

![2-[2-({3-Methyl-6-oxo-6H,7H,8H,9H,10H-cyclohexa[C]chromen-1-YL}oxy)propanamido]propanoic acid](/img/structure/B11008031.png)

![1-(4,6-dimethylpyrimidin-2-yl)-N-[2-(morpholin-4-yl)ethyl]piperidine-4-carboxamide](/img/structure/B11008037.png)

![N-{2-[(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]propanoyl}-L-valine](/img/structure/B11008040.png)

![methyl N-[4-(5,11-dioxo-6a,11-dihydroisoindolo[2,1-a]quinazolin-6(5H)-yl)butanoyl]glycinate](/img/structure/B11008042.png)

![trans-N-(2,4-dimethoxyphenyl)-4-[(4-oxo-1,2,3-benzotriazin-3(4H)-yl)methyl]cyclohexanecarboxamide](/img/structure/B11008048.png)